molecular formula C8H19NaO5S B7946633 Sodium 2-ethylhexyl sulfate hydrate

Sodium 2-ethylhexyl sulfate hydrate

Cat. No.: B7946633
M. Wt: 250.29 g/mol
InChI Key: NTIXQJINVNYHTK-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-ethylhexyl sulfate hydrate is typically synthesized through the sulfation of 2-ethylhexanol. The process involves the reaction of 2-ethylhexanol with sulfur trioxide in a continuous reactor, such as a falling film reactor. The resulting product is then neutralized with sodium hydroxide to form sodium 2-ethylhexyl sulfate .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The continuous reactor method ensures efficient and consistent production. The final product is often supplied as a solution with a concentration of approximately 50% in water .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-ethylhexyl sulfate hydrate primarily undergoes substitution reactions due to its sulfate ester group. It can also participate in electrochemical reactions, particularly in the presence of metal ions .

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The primary mechanism by which sodium 2-ethylhexyl sulfate hydrate exerts its effects is through its surfactant properties. It reduces surface tension, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as suspension polymerization and the stabilization of aqueous suspensions . Additionally, its ability to form micelles at concentrations above the critical micelle concentration enhances its effectiveness in solubilizing hydrophobic compounds .

Comparison with Similar Compounds

Uniqueness: Sodium 2-ethylhexyl sulfate hydrate stands out due to its balance of hydrophobic and hydrophilic properties, making it highly effective in a wide range of applications. Its specific structure allows for unique interactions in electrochemical reactions and enhances its ability to form stable micelles, which is not as pronounced in shorter or longer chain analogs .

Properties

IUPAC Name

sodium;2-ethylhexyl sulfate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O4S.Na.H2O/c1-3-5-6-8(4-2)7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H,9,10,11);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIXQJINVNYHTK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COS(=O)(=O)[O-].O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NaO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057887
Record name Sodium ethasulfate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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